molecular formula C11H18Cl2N2O2 B13676966 Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride

Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride

Cat. No.: B13676966
M. Wt: 281.18 g/mol
InChI Key: JWEDSLJYCYGJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Benzyl 3-amino-2-(aminomethyl)propanol.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in protein function and activity . This interaction can affect various biochemical pathways, making it a valuable tool for studying cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-amino-2-(aminomethyl)propanoate
  • Benzyl 3-amino-2-(aminomethyl)propanoate monohydrochloride
  • Benzyl 3-amino-2-(aminomethyl)propanoate trihydrochloride

Uniqueness

Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to its mono- and trihydrochloride counterparts . This makes it particularly useful in aqueous solutions and biological assays .

Properties

Molecular Formula

C11H18Cl2N2O2

Molecular Weight

281.18 g/mol

IUPAC Name

benzyl 3-amino-2-(aminomethyl)propanoate;dihydrochloride

InChI

InChI=1S/C11H16N2O2.2ClH/c12-6-10(7-13)11(14)15-8-9-4-2-1-3-5-9;;/h1-5,10H,6-8,12-13H2;2*1H

InChI Key

JWEDSLJYCYGJHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CN)CN.Cl.Cl

Origin of Product

United States

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